Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate is a heterocyclic compound classified within the triazolopyrazine family. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities and its utility as a precursor for synthesizing various pharmacologically active molecules. The compound is identified by the CAS number 1422344-37-3 and has a molecular formula of CHNO with a molecular weight of 196.21 g/mol .
The synthesis of ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate typically involves cyclization reactions of suitable precursors. A common synthetic route includes the reaction of ethyl hydrazinecarboxylate with 1,2-diketones, leading to the formation of the triazolopyrazine ring through cyclization .
The reaction conditions are crucial for successful synthesis. The cyclization process may require specific temperatures and solvents to facilitate the reaction. For example, refluxing in ethanol or using polar aprotic solvents can enhance yields and reaction rates. Industrial production often employs commercially available reagents to ensure cost-effectiveness and scalability .
The molecular structure of ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate features a fused triazole and pyrazine ring system. The compound's InChI (International Chemical Identifier) string is provided as follows:
The InChI key is BVFLUANJWRSBEV-UHFFFAOYSA-N .
The compound's structural features include:
Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate is reactive towards various chemical transformations:
Common reagents employed in these reactions include:
The major products formed depend on the specific reaction conditions and reagents used during the process .
The mechanism of action for ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate involves its interaction with biological targets that may lead to pharmacological effects. While specific pathways are still under investigation, preliminary studies suggest that this compound may influence enzyme activity or receptor binding due to its structural characteristics that allow for molecular recognition processes.
Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate is typically a solid at room temperature with a melting point that can vary based on purity and crystallization conditions.
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its solubility in organic solvents like ethanol and dimethyl sulfoxide makes it suitable for various chemical reactions and applications.
Relevant data includes:
Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate finds applications primarily in medicinal chemistry as a building block for synthesizing bioactive compounds. Its derivatives have been explored for potential therapeutic uses including antimicrobial and anti-inflammatory activities. Additionally, research continues into its role as a scaffold for drug development targeting various biological pathways .
Nitrogen-rich heterocycles constitute over 60% of FDA-approved drugs, with triazolopyrazines emerging as privileged scaffolds due to their unique bioisosteric properties and structural mimicry of purine nucleotides. These fused bicyclic systems exhibit exceptional binding affinity for diverse biological targets, particularly kinases and G-protein-coupled receptors. Their molecular recognition capabilities stem from the presence of multiple hydrogen bond acceptors (N1, N4, N7) and the ability to engage in π-π stacking interactions with aromatic residues in enzyme binding pockets [3] [8]. Patented derivatives demonstrate potent inhibition of oncology targets like c-Met and VEGFR-2 kinases, highlighting their significance in targeted cancer therapy development. Additionally, their balanced lipophilicity profile (LogP typically 0.5-2.5) enables favorable membrane permeability while maintaining aqueous solubility—a critical factor in central nervous system drug design [4] [5].
Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate represents a structurally optimized variant of the triazolopyrazine scaffold. The saturation of the pyrazine ring (5,6,7,8-tetrahydro modification) introduces conformational flexibility while reducing planarity, thereby enhancing selectivity against off-target interactions compared to fully aromatic analogs. The ethyl carboxylate moiety at C2 serves as a versatile synthetic handle for derivatization, enabling rapid generation of amide libraries or conversion to ketone bioisosteres. This specific substitution pattern has demonstrated improved metabolic stability over methyl ester analogs in preclinical models, addressing a key limitation in earlier compounds [3] [8]. Its emergence as a key intermediate in synthesizing P2X7 receptor antagonists for neurodegenerative disorders further underscores its pharmaceutical relevance [4].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9